1-(6'-Oxoheptyl)-3,7-dimethylxanthine
Description
1-(6'-Oxoheptyl)-3,7-dimethylxanthine is a methylxanthine derivative characterized by a 6'-oxoheptyl chain at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Its molecular formula is C₁₄H₂₀N₄O₃ (molecular weight: 292.33 g/mol) . The oxoheptyl substituent introduces a ketone functional group, distinguishing it from simpler methylxanthines like theobromine (3,7-dimethylxanthine) and metabolites of pentoxifylline. This structural modification may influence its pharmacological profile, solubility, and metabolic stability.
Properties
CAS No. |
10226-59-2 |
|---|---|
Molecular Formula |
C14H20N4O3 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
3,7-dimethyl-1-(6-oxoheptyl)purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)7-5-4-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3 |
InChI Key |
AFYDQCTVFDKATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Health
One of the primary applications of 1-(6'-Oxoheptyl)-3,7-dimethylxanthine is its vasodilatory effect. Research indicates that this compound exhibits significant vasodilation with low toxicity, which is beneficial for treating conditions like hypertension and other cardiovascular diseases. The vasodilatory activity has been confirmed through experiments conducted on isolated rabbit ear models, demonstrating effective blood flow enhancement at low concentrations .
Neurological Effects
Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that certain derivatives of methylxanthines exhibit significant inhibitory activity against acetylcholinesterase, suggesting that this compound may also possess similar properties . The structure-activity relationship studies indicate that modifications to the xanthine core can enhance bioactivity.
Case Study 1: Vasodilatory Activity
In a controlled study examining the vasodilatory effects of this compound, researchers administered varying concentrations to isolated rabbit ear preparations. The results demonstrated a dose-dependent increase in blood flow, confirming the compound's efficacy as a vasodilator. Notably, at concentrations as low as 0.1 mg/mL, significant vasodilation was observed without adverse effects on tissue viability .
Case Study 2: Acetylcholinesterase Inhibition
A recent investigation into the acetylcholinesterase inhibitory properties of novel methylxanthine derivatives included this compound among other compounds. The study utilized Ellman's method to evaluate enzyme inhibition and found that several derivatives exhibited potent activity with IC50 values ranging from 0.089 to 0.746 μM. This suggests that modifications to the xanthine structure can lead to enhanced neuroprotective effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Compared to metabolites M1 (hydroxyl) and M5 (carboxy), the ketone group in this compound may confer distinct electronic properties, affecting electrophilicity and hydrogen-bonding capacity .
Pharmacological and Metabolic Profiles
A. Receptor Interactions
- Adenosine Receptor Affinity: Methylxanthines like theobromine and caffeine antagonize adenosine receptors (A₁, A₂ₐ). The oxoheptyl chain may sterically hinder receptor binding or modulate selectivity due to its bulk and polarity .
- Phosphodiesterase (PDE) Inhibition : Theobromine and pentoxifylline inhibit PDE, increasing intracellular cAMP. The ketone group in this compound could enhance PDE binding via dipole interactions, though this remains speculative without direct assay data .
B. Metabolism
- Oxidative Pathways : Pentoxifylline metabolites (M1, M5) are generated via hepatic oxidation. The oxoheptyl group in the target compound may undergo reduction to a hydroxyl group or further oxidation to a carboxylic acid, analogous to M1 → M5 conversion .
- Demethylation Resistance : Methyl groups at N3 and N7 are stable in humans, as seen in theobromine, suggesting similar resistance to demethylation in the target compound .
Antioxidant and Anti-Inflammatory Potential
- Structural Analogues : Piperazine derivatives of 3,7-dimethylxanthine exhibit antioxidant activity, attributed to electron-donating substituents. The oxoheptyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl- or amine-containing analogues .
- Cytokine Modulation : Pentoxifylline and its metabolite M1 (lisofylline) suppress pro-inflammatory cytokines. The target compound’s ketone group could mimic lisofylline’s effects, though its longer chain may affect bioavailability .
Preparation Methods
Alkylation of Xanthine Derivatives with Haloalkyl Ketones
The primary synthetic route involves alkylating 3,7-dimethylxanthine (theobromine) or its derivatives with a brominated ketone precursor. The process, as described in US Patent 3422107A, proceeds through three key stages:
Formation of the Haloalkyl Ketone Intermediate
The synthesis begins with the preparation of 1-bromohexanone-5 , a critical intermediate. This is achieved by condensing 1,3-dibromopropane with ethyl acetoacetate in the presence of anhydrous potassium carbonate () in 96% ethanol under reflux (60–110°C). The reaction yields 2-methyl-3-carbethoxy-5,6-dihydropyrane , which is subsequently treated with concentrated hydrobromic acid (HBr) to produce 1-bromohexanone-5 via ring-opening:
This step achieves an 81% yield after fractional distillation under reduced pressure.
Alkylation of 3,7-Dimethylxanthine
The sodium salt of theobromine or theophylline is prepared by reacting the xanthine with sodium hydroxide (). This nucleophilic species then undergoes alkylation with 1-bromohexanone-5 in a mixed ethanol-water solvent under reflux. The reaction proceeds via an mechanism, where the nitrogen at position 1 of the xanthine attacks the electrophilic carbon of the bromoalkyl ketone:
The crude product is extracted with chloroform, and recrystallization from isopropanol yields the pure compound at approximately 60%.
Alternative Approaches and Modifications
While the haloalkyl ketone route dominates, variations in solvent systems and catalysts have been explored:
-
Solvent Optimization : Replacing ethanol with isopropanol or tert-butanol improves solubility of intermediates, though excessive steric hindrance may reduce reaction rates.
-
Catalyst Screening : Substituting with cesium carbonate () enhances alkylation efficiency due to stronger base strength, but costs may escalate.
Reaction Conditions and Optimization
Temperature and Time
Purification and Yield Enhancement
-
Recrystallization : Isopropanol is preferred for recrystallization due to its moderate polarity, which selectively dissolves impurities while retaining the product.
-
Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) resolves side products like 7-(5-oxohexyl)-1,3-dimethylxanthine , a positional isomer.
Mechanistic Insights
Nucleophilic Alkylation
The sodium salt of theophylline acts as a strong nucleophile, displacing bromide from 1-bromohexanone-5. The reaction’s success hinges on:
-
Base Strength : Strong bases (e.g., ) deprotonate the xanthine, enhancing nucleophilicity.
-
Steric Effects : Bulky substituents on the xanthine or haloalkyl ketone may hinder approach, reducing yields.
Competing Pathways
-
Elimination Reactions : Under highly basic conditions, dehydrohalogenation of 1-bromohexanone-5 may occur, forming hexenone byproducts.
-
O-Alkylation : Though rare, oxygen-centered alkylation at the xanthine’s carbonyl group is possible but minimized by polar aprotic solvents.
Industrial and Laboratory-Scale Preparations
Scalability Considerations
-
Batch Reactors : Industrial synthesis employs jacketed reactors with temperature control to manage exothermic steps during HBr addition.
-
Cost Efficiency : Recycling solvents like ethanol and isopropanol reduces waste and production costs.
Challenges and Limitations
Yield Constraints
The 60% yield reflects losses during recrystallization and competing isomer formation. Strategies to address this include:
Purity Issues
-
Isomer Separation : Positional isomers (e.g., 7-alkylated derivatives) require meticulous chromatography, increasing time and cost.
-
Residual Solvents : GC-MS analysis ensures isopropanol levels comply with ICH guidelines (<5000 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
